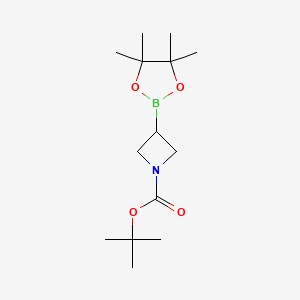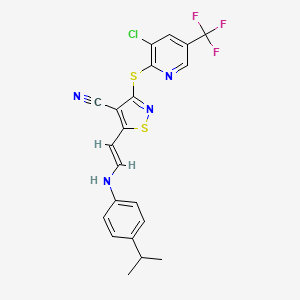
tert-Butyl 3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)azétidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that provide access to a variety of functional groups. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves scalable routes that allow for selective derivatization on the azetidine and cyclobutane rings . Similarly, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate is synthesized through acid-catalyzed hydrolysis followed by glycol cleavage . These methods highlight the versatility of tert-butyl and azetidine moieties in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl and azetidine-containing compounds is influenced by the presence of functional groups that can undergo various organic reactions. Although the specific reactions of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate are not discussed, the literature suggests that such compounds can be used as intermediates for further chemical transformations, potentially leading to the discovery of new antibacterial agents or other biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl and azetidine groups are determined by their molecular structure. These properties include solubility, melting point, and density, which are essential for the practical application of these compounds in chemical synthesis and drug development. The crystallographic data provided for related compounds, such as the monoclinic space group and density measurements, are indicative of the solid-state properties that can influence the compound's stability and formulation .
Applications De Recherche Scientifique
Réactions de borylation
Les réactions de borylation sont essentielles en synthèse organique. Ce composé sert de source de bore, permettant la fonctionnalisation des liaisons C-H. Plus précisément, il peut être utilisé pour la borylation de la liaison C-H benzylique des alkylbenzènes, conduisant à la formation de pinacol benzyl boronate . Cette application est particulièrement pertinente pour la chimie médicinale et la découverte de médicaments.
Intermédiaire dans la synthèse de médicaments
Ce composé sert d'intermédiaire important dans la synthèse de molécules biologiquement actives. Par exemple, il joue un rôle dans la préparation du crizotinib, un inhibiteur de la tyrosine kinase utilisé en thérapie anticancéreuse . Les chercheurs peuvent tirer parti de sa structure unique pour accéder à des échafaudages chimiques divers.
Matériaux fonctionnels et polymères
En raison de sa fraction contenant du bore, ce composé peut être incorporé dans des matériaux fonctionnels et des polymères. Les chercheurs peuvent explorer son utilisation dans la conception de matériaux luminescents, de capteurs et de dispositifs optoélectroniques. La combinaison unique de motifs bore et azétidine offre des possibilités passionnantes.
En résumé, le tert-Butyl 3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)azétidine-1-carboxylate est un composé polyvalent avec des applications couvrant la chimie de synthèse, la découverte de médicaments et la science des matériaux. Sa réactivité distincte et ses caractéristiques structurales en font une cible intrigante pour une exploration plus approfondie au sein de la communauté scientifique . Si vous avez des questions plus spécifiques ou si vous avez besoin de plus de détails, n'hésitez pas à demander! 😊
Propriétés
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-8-10(9-16)15-19-13(4,5)14(6,7)20-15/h10H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIREDKIFYTFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304635-53-6 |
Source


|
| Record name | tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)
amino}cyclobutan-1-ol](/img/structure/B2538599.png)
![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538602.png)
![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)
![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)


![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)